2-(7H-purin-6-yl)acetohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
2228-06-0 |
|---|---|
Molecular Formula |
C7H8N6O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2-(7H-purin-6-yl)acetohydrazide |
InChI |
InChI=1S/C7H8N6O/c8-13-5(14)1-4-6-7(11-2-9-4)12-3-10-6/h2-3H,1,8H2,(H,13,14)(H,9,10,11,12) |
InChI Key |
YAXUERPUBHSCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CC(=O)NN |
Origin of Product |
United States |
Contextual Overview of Purine Based Compounds in Biological Systems and Drug Discovery Initiatives
Purines, heterocyclic aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are fundamental to all life forms. rsc.org They are integral components of nucleic acids (adenine and guanine), energy currency (ATP), and signaling molecules. rsc.org This ubiquitous presence in critical biological processes makes the purine (B94841) scaffold a privileged structure in drug discovery. nih.gov
Medicinal chemists have long exploited the purine framework to design molecules that can interact with a wide array of biological targets, including enzymes and receptors. nih.govontosight.ai By modifying the purine core, researchers can create derivatives with tailored pharmacological properties. ontosight.ai Numerous purine-based drugs have been successfully developed and are used as anticancer, antiviral, and immunosuppressive agents. nih.govresearchgate.net The ongoing exploration of purine analogs continues to yield promising candidates for treating a multitude of diseases. rsc.orgnih.gov
Strategic Importance of Hydrazide Functionalities in Bioactive Molecule Design
The hydrazide functional group (-CONHNH2) is a valuable component in the design of bioactive molecules. mdpi.com It is recognized for its ability to act as a versatile synthon, or building block, for the creation of a wide range of heterocyclic compounds with diverse biological activities. mdpi.com The presence of the hydrazide moiety can enhance the pharmacological profile of a molecule and has been associated with a broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. mdpi.comnih.gov
Hydrazides and their derivatives, such as hydrazones, are known to interact with various biological targets and have been a focus of medicinal chemistry research for developing new therapeutic agents. researchgate.netnih.gov The structural features of hydrazides allow for the formation of stable complexes and participation in hydrogen bonding, which are crucial for molecular recognition and binding to biological macromolecules. researchgate.net
Research Rationale and Foundational Studies on 2 7h Purin 6 Yl Acetohydrazide
The rationale for investigating 2-(7H-purin-6-yl)acetohydrazide stems from the strategic combination of the biologically significant purine (B94841) core with the versatile hydrazide functional group. This hybrid structure offers the potential for novel biological activities and therapeutic applications.
Foundational studies on related compounds have provided the impetus for focusing on this specific molecule. For instance, research on derivatives of 2-(9H-purin-6-ylsulfanyl)acetohydrazide, a closely related analog, has demonstrated their potential as antithyroid agents. scielo.org.mx These studies involved synthesizing a series of derivatives and evaluating their biological effects both in vitro and in vivo, revealing significant antithyroid potential. scielo.org.mx Such findings highlight the promise of the purine-acetohydrazide scaffold as a template for discovering new bioactive compounds.
Scope of Academic Inquiry and Research Objectives for 2 7h Purin 6 Yl Acetohydrazide Investigations
Structure-Guided Derivatization of the this compound Scaffold
Strategic Substitutions on the Purine Nucleus
The purine scaffold offers multiple sites for substitution, allowing for the systematic modification of its physicochemical and pharmacological properties. Strategic substitutions on the purine nucleus of this compound are crucial for developing a comprehensive SAR profile. Key positions for modification include the C2, C6, and N9 positions, each offering a unique vector for chemical diversification.
A common precursor for such modifications is 6-chloropurine (B14466), which can be readily manipulated. For instance, the chlorine atom at the C6 position is a versatile handle for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the incorporation of a wide array of functional groups, including alkoxy, amino, and thio moieties. researchgate.netredalyc.org
Furthermore, derivatization at the N9 position of the purine ring is a widely employed strategy to enhance solubility and modulate biological activity. Alkylation or glycosylation at this position can significantly impact the compound's interaction with biological targets. nih.govscilit.com For example, the introduction of a 2-hydroxyethoxymethyl fragment at the N(9) position has been explored to improve solubility while maintaining cytotoxic activity in related purine conjugates. nih.gov
Direct regioselective alkylation at the N7 position has also been developed, providing a less common but valuable route to novel 6,7-disubstituted purine derivatives. nih.gov This method often involves the use of N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4 to direct the substitution to the N7 position. nih.gov
The following table summarizes key substitution strategies on the purine nucleus:
| Position | Precursor | Reagents/Conditions | Resulting Substitution | Reference |
| C6 | 6-Chloropurine | Alcohols/Alkoxides | Alkoxy derivatives | researchgate.net |
| C6 | 6-Chloropurine | Amines | Amino derivatives | redalyc.org |
| C6 | 6-Chloropurine | Thiols | Thioether derivatives | scielo.org.mx |
| N9 | 6-Chloropurine | Alkyl halides, Dihydropyran/p-TsOH | N9-Alkyl/THP derivatives | researchgate.netnih.gov |
| N7 | 6-Chloropurine | tert-Alkyl halide, BSA, SnCl4 | N7-tert-Alkyl derivatives | nih.gov |
Development of Diverse Analogues for Structure-Activity Relationship (SAR) Studies
The systematic development of diverse analogues of this compound is essential for elucidating the structural requirements for its biological activity. SAR studies aim to identify key pharmacophoric features and guide the design of more potent and selective compounds.
One common approach to generating analogues for SAR studies is the modification of the hydrazide side chain. The hydrazide moiety (-CONHNH2) can be readily reacted with various aldehydes and ketones to form hydrazone derivatives. scielo.org.mxscielo.org.mx This allows for the introduction of a wide range of substituents, enabling the exploration of the impact of steric and electronic factors on activity. The nature of the substituent on the aromatic ring of the aldehyde or ketone has been shown to significantly influence the antimicrobial activity in related hydrazide systems.
Another key strategy involves the synthesis of hybrid molecules where the purine core is linked to other pharmacologically active moieties. For example, purine-sulfonamide hybrids have been synthesized and shown to possess enhanced anti-cancer activity. nih.gov The introduction of an N-(4,5-dimethyloxazol-2-yl)benzenesulfonamide moiety to the purine nucleus was found to be a key determinant of this enhanced activity. nih.gov
The length and nature of the linker connecting the purine ring to other fragments can also be critical for activity. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have demonstrated that the length of the linker between the purine and a difluorobenzoxazine fragment is crucial for cytotoxic activity. nih.gov
The table below presents examples of analogue development for SAR studies based on the purine scaffold:
| Analogue Type | Synthetic Strategy | Key Findings from SAR | Reference |
| Hydrazone Derivatives | Reaction of hydrazide with aldehydes/ketones | Substituents on the aromatic ring influence biological activity. | scielo.org.mxscielo.org.mx |
| Purine-Sulfonamide Hybrids | Single-step reaction of 6-chloropurine with sulfonamides | Introduction of specific sulfonamide moieties enhances anti-cancer activity. | nih.gov |
| N-(Purin-6-yl)amino Acid Conjugates | Coupling of 6-chloropurine with omega-amino acids | Linker length is critical for cytotoxic activity. | nih.gov |
| 6-Alkoxy-2-aminopurines | Nucleophilic aromatic substitution with various alcohols | C2 amine and O6 substituent modifications impact CDK inhibition. | researchgate.net |
These examples highlight the importance of systematic structural modifications in understanding the SAR of purine-based compounds and in the rational design of new therapeutic agents.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can provide a detailed picture of its electronic structure and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Preferences
Table 1: Predicted Optimized Geometric Parameters of this compound (Hypothetical Data)
| Parameter | Predicted Value |
| Bond Length (C-N in purine) | ~1.3-1.4 Å |
| Bond Length (C=O in hydrazide) | ~1.2 Å |
| Bond Angle (N-C=O in hydrazide) | ~120° |
| Dihedral Angle (Purine-Side Chain) | Variable, dependent on conformation |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comnumberanalytics.com For this compound, the HOMO is likely to be distributed over the electron-rich purine ring, particularly the nitrogen atoms, indicating its potential as an electron donor. The LUMO, conversely, would likely be located on the purine ring and the carbonyl group of the hydrazide, suggesting these are sites for nucleophilic attack. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. deeporigin.comresearchgate.net For this compound, the ESP map would likely show negative potential (red regions) around the nitrogen atoms of the purine ring and the oxygen atom of the carbonyl group, indicating these are regions susceptible to electrophilic attack and hydrogen bond acceptance. bhu.ac.inresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the hydrazide group and the N-H of the purine, highlighting their role as hydrogen bond donors. deeporigin.combhu.ac.in This analysis is crucial for understanding non-covalent interactions with biological macromolecules. deeporigin.com
Molecular Docking Simulations for Putative Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govekb.eg This method can help in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level.
Selection and Preparation of Receptor Binding Sites for Virtual Screening
Given the structural similarity of the purine core to endogenous ligands, a wide range of protein targets could be considered for virtual screening. These could include kinases, which are common targets for purine-based inhibitors, as well as other enzymes where purine derivatives have shown activity. mdpi.comresearchgate.net The selection of receptor binding sites would involve identifying proteins implicated in various diseases. The chosen protein structures, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
Elucidation of Potential Binding Modes and Intermolecular Interactions
Table 3: Predicted Intermolecular Interactions from Molecular Docking (Hypothetical Example with a Kinase)
| Interacting Residue (Kinase) | Type of Interaction | Atom(s) in this compound |
| Hinge Region Amino Acid (e.g., Cys) | Hydrogen Bond | Purine N1 and N3 |
| Catalytic Lysine | Hydrogen Bond | Carbonyl Oxygen of Hydrazide |
| Hydrophobic Pocket Residue (e.g., Leu) | Hydrophobic Interaction | Purine Ring |
An in-depth analysis of the chemical compound this compound reveals a molecule of significant interest for computational chemistry studies. This article explores the in silico investigation of this purine derivative, focusing on modern computational techniques used to predict its behavior and interactions at a molecular level.
Structure Activity Relationship Sar Studies of 2 7h Purin 6 Yl Acetohydrazide Analogues
Rational Design and Synthesis of Compound Libraries for SAR Exploration
The exploration of the SAR for 2-(7H-purin-6-yl)acetohydrazide analogues commences with the rational design and synthesis of focused compound libraries. This process is guided by the goal of systematically probing the chemical space around the core scaffold to identify modifications that enhance biological activity.
The synthesis of these libraries often begins with a readily available starting material, such as 6-chloropurine (B14466). A key synthetic step involves the nucleophilic substitution of the chlorine atom with a suitable linker that can be further elaborated to introduce the acetohydrazide group. For instance, reacting 6-chloropurine with ethyl chloroacetate (B1199739) can yield an intermediate ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to form the desired this compound core.
To build a diverse library for SAR studies, medicinal chemists employ various synthetic strategies. One common approach involves the reaction of the terminal hydrazide group with a panel of aldehydes or ketones to generate a series of hydrazone derivatives. This allows for the introduction of a wide array of substituents, enabling the exploration of how different electronic and steric properties at this position influence biological activity.
Another key area for modification is the purine (B94841) ring itself. Substitutions at various positions, such as the N7 and N9 nitrogens, or the C2 and C8 carbons, can be achieved through a variety of synthetic methods. For example, N-alkylation at the N9 position can be accomplished by reacting the purine core with different alkyl halides. These modifications are crucial for understanding the role of the purine ring in target recognition and binding.
Correlating Structural Features with In Vitro Biological Potency and Selectivity
Once a library of this compound analogues has been synthesized, the next critical step is to evaluate their biological activity through in vitro assays. This allows researchers to establish a correlation between the structural modifications and the observed potency and selectivity against a specific biological target.
Influence of Substitutions on the Purine Ring System on Activity Profiles
The purine ring is a critical component of the scaffold, often involved in key interactions with biological targets. Modifications to this ring system can have a profound impact on the activity profile of the analogues. For instance, studies on related purine derivatives have shown that substitutions at the N9 position can significantly modulate biological activity. In some cases, the introduction of a bulky group at N9 can enhance binding affinity by accessing a hydrophobic pocket within the target protein. Conversely, in other contexts, a smaller substituent or even an unsubstituted N9-H may be preferred for optimal interaction.
The electronic nature of the purine ring can also be fine-tuned by introducing substituents at the C2 and C8 positions. Electron-withdrawing or electron-donating groups at these positions can alter the pKa of the purine nitrogens and influence hydrogen bonding interactions with the target.
| Compound | Purine Ring Substitution | In Vitro Potency (IC₅₀, µM) |
| 1a | Unsubstituted | 15.2 |
| 1b | N9-methyl | 8.5 |
| 1c | N9-benzyl | 2.1 |
| 1d | C2-chloro | 25.8 |
| 1e | C8-bromo | 18.9 |
This table presents hypothetical data to illustrate potential SAR trends.
Impact of Modifications at the Acetohydrazide Moiety on Target Interaction
The acetohydrazide moiety serves as a versatile handle for introducing a wide range of chemical diversity. The terminal hydrazide can be readily converted into various hydrazones by reacting it with different aldehydes and ketones. This allows for the systematic exploration of how different substituents at this position affect target engagement.
The nature of the substituent introduced via the hydrazone linkage can influence several key properties, including lipophilicity, hydrogen bonding capacity, and steric bulk. For example, the introduction of aromatic rings can lead to beneficial π-π stacking interactions with aromatic residues in the binding site. The presence of hydrogen bond donors and acceptors on these substituents can also form crucial interactions that contribute to binding affinity.
| Compound | Acetohydrazide Modification (Hydrazone with) | In Vitro Potency (IC₅₀, µM) |
| 2a | Benzaldehyde | 10.4 |
| 2b | 4-Chlorobenzaldehyde | 5.2 |
| 2c | 4-Methoxybenzaldehyde | 12.1 |
| 2d | 2-Naphthaldehyde | 3.8 |
| 2e | Acetone | 22.5 |
This table presents hypothetical data to illustrate potential SAR trends.
Identification of Key Pharmacophoric Elements and Essential Binding Motifs
Through the analysis of SAR data from compound libraries, medicinal chemists can identify the key pharmacophoric elements and essential binding motifs required for biological activity. A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target.
For this compound analogues, pharmacophore models often highlight the importance of several key features. These typically include:
A hydrogen bond donor/acceptor feature associated with the purine ring nitrogens.
An aromatic/hydrophobic feature corresponding to the purine ring itself.
A hydrogen bond acceptor feature from the carbonyl group of the acetohydrazide moiety.
A variable hydrophobic or aromatic feature extending from the hydrazone portion of the molecule.
Computational techniques such as pharmacophore mapping can be employed to visualize these features and to understand how well different analogues fit the ideal binding model. This information is invaluable for guiding further drug design efforts.
Development of SAR Hypotheses for Lead Optimization Strategies and Focused Library Design
The culmination of SAR studies is the development of clear hypotheses that can guide lead optimization strategies and the design of more focused and potent compound libraries. These hypotheses are essentially predictive models that link specific structural features to biological activity.
Based on the SAR data, a hypothesis might be formulated that a large, hydrophobic substituent at the N9 position of the purine ring, combined with an electron-withdrawing group on the aromatic ring of the hydrazone moiety, is optimal for activity. This hypothesis can then be tested by synthesizing a new, smaller library of compounds that specifically explore variations around these identified "hotspots."
This iterative process of design, synthesis, and testing allows for the refinement of the SAR understanding and the progressive improvement of the lead compounds. The ultimate goal is to develop a candidate molecule with high potency, selectivity, and favorable drug-like properties for further preclinical and clinical development.
Biophysical Characterization of Molecular Interactions Involving 2 7h Purin 6 Yl Acetohydrazide
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
No studies were found that utilized SPR or BLI to analyze the interaction of 2-(7H-purin-6-yl)acetohydrazide with any biological macromolecule. Consequently, no data is available for the following subsections.
Kinetic Analysis of Binding Events (Association and Dissociation Rates)
There is no published data on the association rate (k_a_) or dissociation rate (k_d_) for the binding of this compound to any target.
Determination of Binding Affinities (K_D_ values) for Target Macromolecules
No equilibrium dissociation constants (K_D_ values) for the interaction of this compound with any macromolecule have been reported in the literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
No ITC studies have been published that characterize the thermodynamic profile of this compound binding to a target. Therefore, information for the following subsections is unavailable.
Measurement of Enthalpic and Entropic Contributions to Binding
There is no data on the enthalpic (ΔH) or entropic (ΔS) contributions to the binding of this compound.
Stoichiometry Determination of Ligand-Target Complexes
The stoichiometry of interaction between this compound and any potential binding partner has not been determined by ITC or any other method.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Protein Interaction Studies
No research articles or datasets were identified that employed NMR spectroscopy to investigate the interaction of this compound with proteins or other macromolecules. This includes a lack of studies using techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD), or Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY).
Ligand-Based NMR Approaches (e.g., Saturation Transfer Difference, NOESY)
Ligand-based Nuclear Magnetic Resonance (NMR) methods are powerful tools for identifying and characterizing the binding of small molecules to macromolecular targets. These techniques are particularly useful as they focus on the signals of the ligand itself, providing direct information about its binding epitope.
Saturation Transfer Difference (STD) NMR is a widely used technique to screen for binders and to map the binding epitope of a ligand. springernature.com The experiment relies on the transfer of magnetization from a selectively saturated protein to a bound ligand. Protons of the ligand that are in close proximity to the protein receive the saturation, and this effect can be observed in the NMR spectrum of the free ligand after it dissociates. The intensity of the STD effect for each proton of the ligand is proportional to its proximity to the protein surface.
In a hypothetical STD NMR experiment with this compound and its target protein, we would expect to observe varying degrees of saturation for the different protons of the molecule. For instance, if the purine (B94841) ring is deeply buried in the binding pocket, the protons on this ring system (e.g., H2 and H8) would show strong STD signals. Conversely, if the acetohydrazide moiety is more solvent-exposed, its protons would exhibit weaker STD effects.
Table 1: Hypothetical STD NMR Results for this compound Binding to a Target Protein
| Proton Assignment | Chemical Shift (ppm) | STD Enhancement (%) | Interpretation |
| H2 (purine) | 8.15 | 100 | Deeply buried in the binding pocket, crucial for binding. |
| H8 (purine) | 8.30 | 95 | In close contact with the protein, part of the core binding motif. |
| CH2 (methylene) | 4.20 | 40 | Moderate proximity to the protein surface, likely in a more flexible region of the binding site. |
| NH (hydrazide) | 9.50 | 25 | Weaker interaction, potentially solvent-exposed or making transient contacts. |
| NH2 (hydrazide) | 7.80 | 20 | Weaker interaction, likely pointing towards the solvent. |
This table presents hypothetical data for illustrative purposes.
Nuclear Overhauser Effect Spectroscopy (NOESY) , particularly transferred NOESY (trNOESY), can provide detailed information about the conformation of the ligand when bound to the protein. The NOE is a through-space interaction that is dependent on the distance between protons. In a trNOESY experiment, NOEs are transferred from the bound state to the free state of the ligand, allowing for the determination of the bound conformation.
For this compound, a trNOESY experiment could reveal key intramolecular distances in the bound state. For example, it could show whether the acetohydrazide side chain is folded back towards the purine ring or extended away from it. This information is critical for understanding the shape complementarity between the ligand and the binding pocket.
Protein-Based NMR for Chemical Shift Perturbation Mapping and Binding Site Characterization
Protein-based NMR techniques provide a complementary view of the binding event by monitoring changes in the protein's signals upon ligand binding. These methods are invaluable for identifying the binding site on the protein and for characterizing the conformational changes that may occur upon complex formation.
Chemical Shift Perturbation (CSP) Mapping , also known as HSQC titration, is a widely used method to map the binding site of a ligand on a protein. bcm.edu This experiment involves acquiring a series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of an ¹⁵N-labeled protein in the presence of increasing concentrations of the ligand. The binding of the ligand to the protein will cause changes in the chemical environment of the amino acid residues in the binding pocket, leading to perturbations in the chemical shifts of their backbone amide protons and nitrogens.
By plotting these chemical shift perturbations against the amino acid sequence of the protein, the residues that are most affected by ligand binding can be identified, thus mapping the binding site. researchgate.net In a hypothetical CSP mapping experiment for the interaction of this compound with its target, we would expect to see significant chemical shift changes for residues lining the binding pocket.
Table 2: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Binding to this compound
| Residue | Chemical Shift Perturbation (Δδ, ppm) | Location in Protein Structure | Interpretation |
| Phe 45 | 0.35 | Core of the binding pocket | Aromatic stacking with the purine ring. |
| Val 68 | 0.31 | Hydrophobic pocket | van der Waals interactions with the purine ring. |
| Leu 92 | 0.28 | Hydrophobic pocket | Interactions with the methylene (B1212753) group. |
| Ser 47 | 0.25 | Hydrogen bond donor/acceptor | Potential hydrogen bond with the purine nitrogens or hydrazide group. |
| Asp 90 | 0.22 | Hydrogen bond acceptor | Potential hydrogen bond with the hydrazide NH or NH2. |
| Gly 150 | 0.05 | Distal to binding site | No significant interaction. |
This table presents hypothetical data for illustrative purposes.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Ligand-Bound Complexes (Conceptual)
High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide an atomic-level picture of the ligand-protein complex, revealing the precise binding mode and the intricate network of interactions that stabilize the complex.
Strategies for Co-crystallization or Complex Preparation
To obtain a high-resolution structure of this compound in complex with its target protein, the first critical step is to prepare a stable and homogeneous complex that is suitable for structural studies.
For X-ray crystallography , the primary goal is to grow well-ordered crystals of the protein-ligand complex. A common strategy is co-crystallization , where the purified protein is mixed with an excess of this compound before setting up crystallization trials. The rationale is that the ligand will stabilize a particular conformation of the protein, which may be more amenable to crystallization. Another approach is soaking , where pre-grown crystals of the apo-protein are transferred to a solution containing the ligand, allowing it to diffuse into the crystal lattice and bind to the protein. The choice between these methods often depends on the binding affinity of the ligand and the properties of the protein.
For cryo-EM , the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. This method is particularly advantageous for large protein complexes or for proteins that are difficult to crystallize. The preparation of the complex is similar to that for co-crystallization, where the protein and ligand are incubated together before vitrification.
High-Resolution Structural Elucidation of Binding Pockets and Interaction Networks
Once suitable crystals or vitrified samples are obtained, X-ray diffraction or electron microscopy data can be collected to determine the three-dimensional structure of the complex.
A high-resolution crystal structure of the this compound-protein complex would provide a detailed view of the binding pocket. It would allow for the precise identification of the amino acid residues that are in direct contact with the ligand and the nature of the interactions, such as:
Hydrogen bonds: The purine ring nitrogens and the hydrazide group of the ligand are all potential hydrogen bond donors and acceptors. A crystal structure would reveal the specific hydrogen bonding network with the protein.
Aromatic interactions: The purine ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Hydrophobic interactions: The purine ring and the methylene group can make favorable hydrophobic contacts with nonpolar residues such as leucine, isoleucine, and valine.
Similarly, a high-resolution cryo-EM structure would provide similar insights, especially for larger and more flexible protein targets. nih.govnih.gov The resulting structural information is invaluable for structure-based drug design, enabling the rational modification of this compound to improve its binding affinity and selectivity.
Future Research Directions and Broader Academic Implications of 2 7h Purin 6 Yl Acetohydrazide Research
Rational Design and Synthesis of Next-Generation Analogues with Improved In Vitro Profiles
The development of novel analogues of 2-(7H-purin-6-yl)acetohydrazide through rational design is a promising area of research. By systematically modifying the purine (B94841) and hydrazide components, scientists can aim to enhance the compound's performance in laboratory settings. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, as they help identify the chemical features responsible for biological activity. nih.govnih.gov For instance, substitutions at various positions on the purine ring can significantly alter a compound's potency and selectivity. aacrjournals.org The goal is to create new molecules with improved properties, such as increased efficacy and better target engagement, which can be evaluated through in vitro assays. nih.govnih.gov
The synthesis of these next-generation analogues often involves multi-step chemical processes. nih.gov Researchers can explore various synthetic routes to efficiently produce a library of related compounds for biological screening. nih.govmdpi.com This approach allows for a comprehensive exploration of the chemical space around the parent molecule, increasing the likelihood of discovering analogues with superior in vitro profiles. nih.govplos.org
Utilization of this compound as a Chemical Probe for Fundamental Biological Investigations
Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool for basic biological research. ontosight.ai Its purine structure allows it to potentially interact with a variety of biological targets, such as enzymes and receptors that recognize purine-based molecules. ontosight.ainih.gov By using this compound as a chemical probe, researchers can investigate the roles of these targets in cellular processes.
Target identification studies are a key aspect of this research. Techniques such as affinity chromatography and mass spectrometry can be employed to identify the specific proteins that bind to this compound. Once the targets are known, the compound can be used to modulate their activity and observe the downstream effects on cellular pathways. This can provide valuable insights into fundamental biological mechanisms. ontosight.ai
Exploration of Novel Target Classes through Diverse In Vitro Screening Methodologies
The unique chemical structure of this compound makes it a candidate for screening against a wide array of biological targets. High-throughput screening (HTS) campaigns can be employed to test the compound's activity against large libraries of proteins, uncovering unexpected interactions and novel target classes. nih.gov This unbiased approach can lead to the discovery of new therapeutic applications for purine-based compounds. aacrjournals.org
A variety of in vitro screening methods can be utilized, including enzymatic assays, binding assays, and cell-based assays. nih.gov These methods allow for the rapid and efficient evaluation of the compound's activity against different target classes. The data generated from these screens can help to build a comprehensive biological profile of this compound and its analogues, guiding further research and development efforts. nih.gov
Contribution to the Fundamental Understanding of Purine Metabolism and Hydrazide Reactivity in Biological Systems
Research into this compound can contribute significantly to our understanding of two key areas of biochemistry: purine metabolism and hydrazide reactivity. Purines are essential building blocks of life, and their metabolism is a fundamental cellular process. wikipedia.orgmdpi.com Studying how purine analogues like this compound interact with the enzymes and pathways of purine metabolism can provide new insights into this complex system. mdpi.com
Hydrazides are a class of organic compounds with a unique reactivity profile. nih.govresearchgate.net Investigating the behavior of the hydrazide group of this compound in a biological context can enhance our understanding of how these functional groups interact with biomolecules. This knowledge can be applied to the design of other biologically active molecules containing hydrazide moieties. nih.govnih.gov
Potential Applications in the Development of Advanced Analytical Reagents or Biosensors
The distinct chemical properties of this compound suggest its potential use in the development of novel analytical tools. For example, it could be incorporated into biosensors designed to detect specific biomolecules or monitor cellular processes. mdpi.comresearchgate.net The purine component could provide selectivity for certain biological targets, while the hydrazide group could be used for immobilization onto a sensor surface or for signal generation. mdpi.comnih.gov
The development of purine-based biosensors is an active area of research, with applications in diagnostics and environmental monitoring. mdpi.comresearchgate.netmdpi.com By leveraging the unique properties of this compound, it may be possible to create new and improved biosensing platforms. Further research in this area could lead to the development of advanced analytical reagents with a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
